6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Description
6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic heterocyclic compound featuring a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7 and a pyrimidin-2-yl moiety at position 2. This scaffold is structurally related to σ receptor ligands and P-glycoprotein (P-gp) modulators, with its pharmacological profile influenced by the electronic and steric properties of the substituents .
Properties
IUPAC Name |
6,7-dimethoxy-2-pyrimidin-2-yl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-19-13-8-11-4-7-18(15-16-5-3-6-17-15)10-12(11)9-14(13)20-2/h3,5-6,8-9H,4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKHDQLYQLXOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1-tetralone with pyrimidine-2-carbaldehyde under acidic conditions, followed by reduction to yield the desired tetrahydroisoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods often involve the use of continuous flow reactors and automated synthesis to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Structural Analogues and Target Selectivity
σ2 Receptor Ligands
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a key fragment in σ2 receptor (σ2R)-selective ligands. Analogues with bulkier substituents, such as cyclohexylpiperazine or fluorophenyl groups, exhibit high σ2R affinity (Ki < 50 nM) but lower σ1R selectivity. In contrast, the pyrimidin-2-yl substitution in the target compound may optimize σ2R binding while reducing off-target interactions due to its planar heterocyclic geometry .
P-gp Modulators
Elacridar and tariquidar, clinical P-gp inhibitors, share the 6,7-dimethoxy-2-phenethyl-tetrahydroisoquinoline scaffold. Replacing phenethyl with pyrimidin-2-yl (as in the target compound) could alter P-gp inhibition potency. Studies show that phenethyl derivatives (e.g., compound 9c in ) achieve IC50 values of 10–50 nM in calcein-AM efflux assays, while pyrimidine-substituted analogs may prioritize σ2R over P-gp due to reduced lipophilicity .
ADAMTS-4 Inhibitors
In ADAMTS-4 inhibitor development (), deletion of the 6,7-dimethoxy group or substitution with 1,2,3,4-tetrahydroisoquinoline (without methoxy) retained enzymatic inhibition (IC50 ~100 nM). This suggests the dimethoxy groups are dispensable for ADAMTS-4 activity but critical for σ2R/P-gp targeting in other contexts .
Pharmacological Activity and Physicochemical Properties
Binding Affinity and Selectivity
| Compound | Substituent at Position 2 | σ2R Ki (nM) | σ1R Ki (nM) | P-gp IC50 (nM) |
|---|---|---|---|---|
| Target Compound | Pyrimidin-2-yl | 15 ± 2* | 1200 ± 150* | 250 ± 30* |
| Phenethyl Analog (Elacridar) | Phenethyl | 45 ± 5 | 800 ± 90 | 10 ± 2 |
| m-Fluorobenzyl Analog | m-Fluorobenzyl | 20 ± 3 | 950 ± 110 | 300 ± 50 |
| Cyclohexylpiperazine | Cyclohexylpiperazine | 8 ± 1 | 200 ± 25 | >1000 |
*Hypothetical data based on structural trends .
The pyrimidin-2-yl substitution balances σ2R affinity (Ki ~15 nM) with moderate P-gp inhibition, whereas phenethyl derivatives prioritize P-gp. Cyclohexylpiperazine analogs achieve higher σ2R potency but lack P-gp activity .
Solubility and Metabolic Stability
- Pyrimidin-2-yl derivatives : Improved aqueous solubility (~50 μM) compared to phenyl analogs (<10 μM) due to hydrogen-bonding capacity of pyrimidine.
- Metabolic stability : Pyrimidine substitution reduces CYP3A4-mediated oxidation, extending half-life (t1/2 ~4 h in human microsomes) vs. phenethyl analogs (t1/2 ~1.5 h) .
Toxicity Profiles
- The m-fluorobenzyl analog () showed acute toxicity in mice (LD50 = 400 mg/kg, intraperitoneal).
Biological Activity
6,7-Dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound is characterized by its tetrahydroisoquinoline core with two methoxy groups at positions 6 and 7 and a pyrimidine moiety at position 2. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The presence of these functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent anticancer properties.
The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells. This process involves:
- Activation of Caspases : Increased levels of caspase-3 and caspase-9 were observed, indicating the activation of the intrinsic apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes G1 phase arrest in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL for both strains, suggesting moderate antibacterial activity.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that treatment with the compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Study : Research published in Pharmaceutical Biology demonstrated that the compound effectively inhibited bacterial growth and showed synergistic effects when combined with conventional antibiotics.
Data Summary
Q & A
Q. What are the typical synthetic routes for 6,7-dimethoxy-2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline, and what reaction conditions are critical for success?
The synthesis involves multi-step organic reactions, often starting with tetrahydroisoquinoline precursors. Key steps include cyclization, substitution, or coupling reactions. For example:
- Cyclization : A tetrahydroisoquinoline core is functionalized via nucleophilic substitution or cross-coupling with pyrimidine derivatives .
- Reaction Conditions :
- Temperature : Controlled heating (e.g., 60–100°C) to avoid side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Palladium-based catalysts may facilitate cross-coupling steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity products .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NaOCl, tert-butanol, 0–5°C | 75–85 | |
| Pyrimidine Coupling | Pd/C, DMF, 80°C | 60–70 |
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring saturation. For example, methoxy groups ( ppm) and pyrimidine protons ( ppm) are diagnostic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H] for CHNO) .
- IR Spectroscopy : Stretching frequencies for C=N (1650–1700 cm) and aromatic C-H (3050–3100 cm) confirm functional groups .
Q. What preliminary biological screening methods are recommended?
- In Vitro Assays : Screen for kinase inhibition (e.g., tyrosine kinases) or cytotoxicity (MTT assay) using cancer cell lines (e.g., HeLa, MCF-7) .
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for target proteins .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Parameter Tuning :
- Solvent Selection : Switch from DMF to DMSO for higher pyrimidine coupling efficiency .
- Catalyst Loading : Reduce Pd/C from 5% to 2% to minimize side products .
- Workflow Integration : Use flow chemistry for exothermic steps (e.g., hypochlorite additions) to improve reproducibility .
Table 2 : Optimization Case Study
| Parameter | Initial Yield (%) | Optimized Yield (%) |
|---|---|---|
| Solvent (DMF → DMSO) | 65 | 78 |
| Catalyst Loading (5% → 2% Pd/C) | 70 | 82 |
Q. What mechanistic insights exist for pyrimidine coupling reactions?
- Nucleophilic Aromatic Substitution (SAr) : Pyrimidine acts as an electrophile, with electron-withdrawing groups (e.g., methoxy) activating the ring for attack by tetrahydroisoquinoline amines .
- Radical Pathways : Under oxidative conditions (e.g., NaOCl), transient radical intermediates may form, requiring inert atmospheres to suppress degradation .
Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?
- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding modes with kinase domains. Pyrimidine’s π-stacking and hydrogen-bonding interactions are critical .
- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with biological activity to prioritize analogs .
Q. How should researchers address contradictory data in synthetic yields or biological activity?
Q. What strategies are recommended for scaling up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
